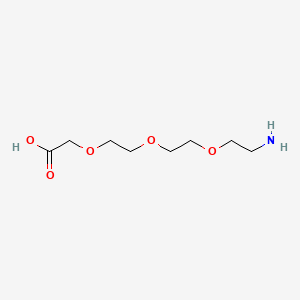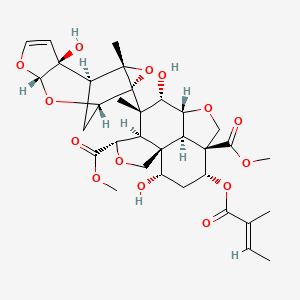
Amino-PEG3-CH2CO2H
Overview
Description
Amino-PEG3-CH2CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .
Synthesis Analysis
The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . This compound is used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular formula of Amino-PEG3-CH2CO2H is C8H17NO5 . It has a molecular weight of 207.2 g/mol . The functional group is Amine/CH2CO2H .Chemical Reactions Analysis
The amino group in Amino-PEG3-CH2CO2H is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
Amino-PEG3-CH2CO2H has a molecular weight of 207.2 g/mol . It has a functional group of Amine/CH2CO2H . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Drug Delivery
- Application Summary: Amino-PEG3-CH2CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media . This makes it useful in drug delivery, as it can help to improve the solubility and bioavailability of therapeutic agents .
- Methods of Application: The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .
- Results/Outcomes: The use of Amino-PEG3-CH2CO2H in drug delivery can enhance the effectiveness of therapeutic agents by improving their solubility and bioavailability .
Protein Pegylation
- Application Summary: Amino-PEG3-CH2CO2H can be used in the pegylation of proteins. Pegylation is a process that involves the attachment of polyethylene glycol (PEG) to proteins, which can increase their stability and circulating half-life .
- Methods of Application: The terminal carboxylic acid of Amino-PEG3-CH2CO2H can be reacted with primary amine groups on the protein in the presence of activators to form a stable amide bond .
- Results/Outcomes: Pegylation can enhance the stability of proteins, reduce their immunogenicity, and increase their circulating half-life, which can be beneficial in therapeutic applications .
Protein Labeling & Crosslinking
- Application Summary: Amino-PEG3-CH2CO2H can be used for protein labeling and crosslinking . This can be useful in various research applications, such as studying protein-protein interactions or protein function .
- Methods of Application: The terminal primary amine of Amino-PEG3-CH2CO2H can be conjugated to proteins via EDC and other crosslinker methods .
- Results/Outcomes: Protein labeling and crosslinking can provide valuable insights into protein function and interactions, which can contribute to our understanding of biological processes .
Surface Modification
- Application Summary: Amino-PEG3-CH2CO2H can be used for surface modification of materials . The PEG spacer can increase the hydrophilicity of the surface, which can improve its biocompatibility .
- Methods of Application: The amino group of Amino-PEG3-CH2CO2H can react with carboxylic acids or activated esters on the surface of the material .
- Results/Outcomes: Surface modification with Amino-PEG3-CH2CO2H can enhance the biocompatibility of materials, which can be beneficial in various applications, such as in the development of medical devices or drug delivery systems .
Particle Modifications
- Application Summary: Amino-PEG3-CH2CO2H can be used for particle modifications . This can be useful in the development of nanoparticles for drug delivery or imaging applications .
- Methods of Application: The amino group of Amino-PEG3-CH2CO2H can react with carboxylic acids or activated esters on the surface of the particles .
- Results/Outcomes: Particle modification with Amino-PEG3-CH2CO2H can enhance the stability and biocompatibility of the particles, which can be beneficial in various applications, such as in drug delivery or imaging .
Bioconjugation
- Application Summary: Amino-PEG3-CH2CO2H can be used for bioconjugation . This involves attaching a biomolecule to another molecule, which can be useful in various research applications, such as the development of antibody-drug conjugates .
- Methods of Application: The amino group of Amino-PEG3-CH2CO2H can react with carboxylic acids or activated esters on the biomolecule .
- Results/Outcomes: Bioconjugation can provide valuable insights into biological processes and can contribute to the development of therapeutic agents .
Future Directions
properties
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRJZSGHEKZYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567650 | |
| Record name | {2-[2-(2-Aminoethoxy)ethoxy]ethoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG3-CH2CO2H | |
CAS RN |
134978-99-7 | |
| Record name | {2-[2-(2-Aminoethoxy)ethoxy]ethoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1665899.png)





![1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea](/img/structure/B1665907.png)





